Cas no 941966-95-6 (2-4-(benzenesulfonyl)butanamidothiophene-3-carboxamide)
2-4-(benzenesulfonyl)butanamidothiophene-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-[4-(benzenesulfonyl)butanoylamino]thiophene-3-carboxamide
- 3-Thiophenecarboxamide, 2-[[1-oxo-4-(phenylsulfonyl)butyl]amino]-
- 2-4-(benzenesulfonyl)butanamidothiophene-3-carboxamide
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- Inchi: 1S/C15H16N2O4S2/c16-14(19)12-8-9-22-15(12)17-13(18)7-4-10-23(20,21)11-5-2-1-3-6-11/h1-3,5-6,8-9H,4,7,10H2,(H2,16,19)(H,17,18)
- InChI Key: PCNRAGRTQKQFHA-UHFFFAOYSA-N
- SMILES: C1(NC(=O)CCCS(C2=CC=CC=C2)(=O)=O)SC=CC=1C(N)=O
2-4-(benzenesulfonyl)butanamidothiophene-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2814-0581-2μmol |
2-[4-(benzenesulfonyl)butanamido]thiophene-3-carboxamide |
941966-95-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2814-0581-5μmol |
2-[4-(benzenesulfonyl)butanamido]thiophene-3-carboxamide |
941966-95-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2814-0581-10μmol |
2-[4-(benzenesulfonyl)butanamido]thiophene-3-carboxamide |
941966-95-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2814-0581-20μmol |
2-[4-(benzenesulfonyl)butanamido]thiophene-3-carboxamide |
941966-95-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2814-0581-1mg |
2-[4-(benzenesulfonyl)butanamido]thiophene-3-carboxamide |
941966-95-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2814-0581-2mg |
2-[4-(benzenesulfonyl)butanamido]thiophene-3-carboxamide |
941966-95-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2814-0581-3mg |
2-[4-(benzenesulfonyl)butanamido]thiophene-3-carboxamide |
941966-95-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2814-0581-4mg |
2-[4-(benzenesulfonyl)butanamido]thiophene-3-carboxamide |
941966-95-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2814-0581-5mg |
2-[4-(benzenesulfonyl)butanamido]thiophene-3-carboxamide |
941966-95-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2814-0581-10mg |
2-[4-(benzenesulfonyl)butanamido]thiophene-3-carboxamide |
941966-95-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-4-(benzenesulfonyl)butanamidothiophene-3-carboxamide Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 2-4-(benzenesulfonyl)butanamidothiophene-3-carboxamide
Introduction to 2-4-(benzenesulfonyl)butanamidothiophene-3-carboxamide (CAS No. 941966-95-6)
2-4-(benzenesulfonyl)butanamidothiophene-3-carboxamide, identified by the Chemical Abstracts Service Number (CAS No.) 941966-95-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of multiple functional groups, including amide, sulfonyl, and thiophene moieties, which contribute to its unique chemical properties and potential biological activities. The structural architecture of this molecule positions it as a promising candidate for further exploration in drug discovery and therapeutic development.
The benzenesulfonyl group, a key feature of this compound, is known for its ability to enhance binding affinity and metabolic stability in drug molecules. Its incorporation into the molecular framework of 2-4-(benzenesulfonyl)butanamidothiophene-3-carboxamide suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating physiological processes. The thiophene ring, another prominent structural element, is widely recognized for its role in various pharmacologically active compounds due to its aromaticity and ability to participate in hydrogen bonding interactions. These characteristics make 2-4-(benzenesulfonyl)butanamidothiophene-3-carboxamide an intriguing subject for structural-activity relationship (SAR) studies.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The compound 2-4-(benzenesulfonyl)butanamidothiophene-3-carboxamide (CAS No. 941966-95-6) aligns with this trend by combining multiple pharmacophoric elements that are known to enhance drug-like properties. Specifically, the presence of the butanamido group introduces a flexible linker that can optimize pharmacokinetic profiles, while the carboxamide functionality provides additional opportunities for hydrogen bonding interactions with biological targets. These features collectively contribute to the compound's potential as a scaffold for designing next-generation pharmaceuticals.
One of the most compelling aspects of 2-4-(benzenesulfonyl)butanamidothiophene-3-carboxamide is its versatility in serving as a building block for more complex molecules. Researchers have leveraged its structural motifs to develop derivatives with enhanced biological activity and selectivity. For instance, modifications at the benzenesulfonyl group have been shown to modulate binding affinity to specific enzymes, while alterations at the thiophene ring have influenced receptor interactions. Such findings underscore the importance of fine-tuning molecular structure to achieve desired pharmacological outcomes.
The synthesis of 2-4-(benzenesulfonyl)butanamidothiophene-3-carboxamide (CAS No. 941966-95-6) involves multi-step organic transformations that highlight the compound's synthetic complexity. Key steps typically include sulfonylation reactions to introduce the benzenesulfonyl moiety, followed by amide bond formation to incorporate the butanamido group. The final step often involves carboxylation at the thiophene ring to complete the molecular structure. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yields and purity, making this compound accessible for further biochemical investigations.
From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in evaluating the potential biological activity of 2-4-(benzenesulfonyl)butanamidothiophene-3-carboxamide. These studies have revealed promising interactions with targets such as kinases and transcription factors, which are implicated in various diseases including cancer and inflammatory disorders. The ability of this compound to bind tightly to these targets suggests its potential as an inhibitor or modulator of relevant signaling pathways. Such insights have guided experimental efforts toward optimizing its pharmacological properties.
In preclinical settings, 2-4-(benzenesulfonyl)butanamidothiophene-3-carboxamide (CAS No. 941966-95-6) has been evaluated in cell-based assays to assess its cytotoxicity and mechanism of action. Preliminary results indicate that it exhibits selective toxicity toward certain cancer cell lines while maintaining low toxicity in normal cells. This differential effect is attributed to its ability to disrupt specific molecular pathways that are overactive in malignant cells. Further investigation into its mechanism of action will provide deeper insights into its therapeutic potential and help identify suitable indications for clinical development.
The integration of machine learning and artificial intelligence (AI) has accelerated the discovery process for compounds like 2-4-(benzenesulfonyl)butanamidothiophene-3-carboxamide by enabling rapid prediction of biological activity based on structural features. Predictive models trained on large datasets have identified novel analogs with enhanced potency and selectivity, streamlining the iterative design process. This synergy between experimental chemistry and computational methods represents a paradigm shift in drug discovery, where data-driven approaches complement traditional wet-lab techniques.
Future directions in the study of 2-4-(benzenesulfonyl)butanamidothiophene-3-carboxamide (CAS No. 941966-95-6) include exploring its role in combination therapies with other drugs or biomolecules that target different disease pathways. Such combinatorial approaches have shown promise in overcoming drug resistance and improving treatment outcomes in chronic diseases like cancer and autoimmune disorders. Additionally, investigating its formulation as a prodrug or nanocarrier system could enhance bioavailability and targeted delivery, further expanding its therapeutic applications.
The environmental impact of synthesizing and utilizing compounds like 2-4-(benzenesulfonyl)butanamidothiophene-3-carboxamide is also an important consideration in modern pharmaceutical research. Green chemistry principles have been adopted to minimize waste generation and reduce reliance on hazardous reagents during synthesis. Efforts are underway to develop more sustainable methodologies that align with global initiatives aimed at preserving ecological balance while advancing medical science.
In conclusion,2 - 4 - ( benzenesulfonyl ) butanamidothiophene - 3 - carboxamide( CAS NO . 941966 - 95 - 6 ) represents a fascinating example of how intricate molecular design can lead to novel therapeutic agents with significant clinical potential . Its unique structural features , coupled with promising preclinical data , position it as a valuable asset in ongoing efforts to develop innovative treatments for human diseases . As research continues , it is likely that new applications and derivatives will emerge , further solidifying its importance in medicinal chemistry .
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